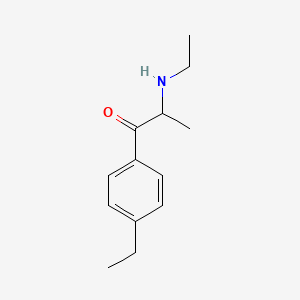

4-Ethylethcathinone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1225619-32-8 |

|---|---|

Molekularformel |

C13H19NO |

Molekulargewicht |

205.30 |

IUPAC-Name |

2-(ethylamino)-1-(4-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C13H19NO/c1-4-11-6-8-12(9-7-11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3 |

InChI-Schlüssel |

FAXVCSOMTSWQNT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NCC |

Kanonische SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)NCC |

Sequenz |

A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of Action of 4-Ethylethcathinone on Monoamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylethcathinone (4-EEC) is a synthetic cathinone derivative whose mechanism of action at monoamine transporters is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the current understanding of how 4-EEC interacts with the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Drawing upon data from structurally similar cathinone analogs, this document elucidates the likely dual mechanism of 4-EEC as both an uptake inhibitor and a substrate-type releaser at these key regulatory proteins. This guide includes a summary of quantitative data for closely related compounds, detailed experimental methodologies for pertinent assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

Synthetic cathinones have emerged as a significant class of psychoactive substances, with their primary pharmacological effects mediated through interactions with monoamine transporters. These transporters—DAT, SERT, and NET—are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By modulating the function of these transporters, synthetic cathinones can profoundly alter monoaminergic neurotransmission, leading to their characteristic stimulant and, in some cases, entactogenic effects. This compound (4-EEC) is a para-substituted cathinone, and understanding its precise mechanism of action is crucial for predicting its pharmacological profile and potential for abuse.

The interaction of synthetic cathinones with monoamine transporters can be broadly categorized into two main mechanisms: uptake inhibition (acting as blockers) and substrate-mediated release (acting as releasers). Blockers, such as cocaine, bind to the transporter to prevent the reuptake of the endogenous neurotransmitter. In contrast, releasers, like amphetamine, are transported into the presynaptic terminal by the monoamine transporters. Once inside, they disrupt the vesicular storage of monoamines and promote reverse transport of the neurotransmitters out of the neuron and into the synaptic cleft through the same transporters.

While direct quantitative data for 4-EEC is limited in the published literature, extensive research on structurally related cathinones provides a strong basis for inferring its mechanism of action.

Interaction with Monoamine Transporters

Based on structure-activity relationships within the cathinone class, 4-EEC is predicted to act as a non-selective substrate at all three monoamine transporters, inducing the release of dopamine, serotonin, and norepinephrine. This is supported by studies on the closely related compound, 4-methylethcathinone (4-MEC), which also demonstrates substrate activity, particularly at SERT and NET. The para-ethyl substitution on the phenyl ring of 4-EEC is expected to influence its potency and selectivity at each transporter.

Dopamine Transporter (DAT)

4-EEC is anticipated to be a substrate for DAT, leading to the release of dopamine. This action is a hallmark of many psychostimulants and is associated with their reinforcing and abuse potential. The potency of 4-EEC at DAT is likely to be a key determinant of its stimulant effects. For the related compound ethcathinone (which lacks the 4-ethyl group), it has been shown to be a weak inhibitor of dopamine reuptake.

Serotonin Transporter (SERT)

Similar to other para-substituted cathinones like 4-MEC, 4-EEC is expected to be a potent substrate at SERT, inducing serotonin release. This serotonergic activity is often associated with the entactogenic or empathogenic effects observed with some synthetic cathinones.

Norepinephrine Transporter (NET)

4-EEC is also predicted to act as a substrate for NET, causing the release of norepinephrine. This noradrenergic action contributes to the sympathomimetic and stimulant effects of the compound, such as increased heart rate and blood pressure. Research on ethcathinone has shown it to be a moderately active releaser of norepinephrine.

Quantitative Data Summary

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in nM)

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| Ethcathinone | 1014 (Ki) | - | - |

| 4-Methylethcathinone (4-MEC) | - | - | - |

| Mephedrone (4-MMC) | 120 | 160 | 44 |

| Methcathinone | 56 | >10000 | 27 |

Note: Data for ethcathinone is presented as the inhibition constant (Ki). Data for other compounds is compiled from various in vitro studies.

Table 2: Monoamine Release (EC50 values in nM)

| Compound | DAT EC50 (nM) | SERT EC50 (nM) | NET EC50 (nM) |

| Ethcathinone | - | - | 99.3 |

| 4-Methylethcathinone (4-MEC) | Substrate | Substrate | Substrate |

| Mephedrone (4-MMC) | 43 | 53 | 32 |

| Methcathinone | 21 | 3330 | 22 |

Note: 4-MEC has been identified as a substrate, but specific EC50 values were not found in the initial searches. Data for other compounds is compiled from various in vitro studies.

Experimental Protocols

The characterization of a compound's activity at monoamine transporters involves several key in vitro assays. The following are detailed methodologies for these experiments.

Synaptosome Preparation

Synaptosomes are isolated nerve terminals that retain functional monoamine transporters and are a valuable ex vivo model for studying uptake and release.

-

Tissue Homogenization: Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or whole brain minus striatum and cerebellum for NET and SERT) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors).

-

Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction. A common procedure involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin of the supernatant to pellet the crude synaptosomal fraction.

-

Resuspension: The final pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) for use in uptake or release assays.

Monoamine Uptake Inhibition Assay

This assay determines a compound's ability to block the reuptake of a radiolabeled monoamine.

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human DAT, SERT, or NET are cultured to confluence in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates.

-

On the day of the assay, the cells are washed with assay buffer.

-

Cells are pre-incubated with various concentrations of the test compound (e.g., 4-EEC) for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

-

A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The reaction is terminated by rapid washing with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Monoamine Release Assay

This assay measures a compound's ability to induce the efflux of a preloaded radiolabeled substrate.

-

Synaptosome or Cell Loading: Synaptosomes or transporter-expressing cells are pre-incubated with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) to allow for its accumulation.

-

Superfusion or Static Release:

-

Superfusion: The loaded synaptosomes or cells are placed in a superfusion apparatus and continuously perfused with buffer. After a stable baseline of radiolabel efflux is established, various concentrations of the test compound are introduced into the perfusion buffer, and the amount of radioactivity in the collected fractions is measured.

-

Static Release: The loaded synaptosomes or cells are washed to remove extracellular radiolabel and then incubated with various concentrations of the test compound for a fixed period. The amount of radioactivity released into the supernatant is then quantified.

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal release effect (EC50) is determined from the concentration-response curve.

Visualizations

Signaling Pathway of a Monoamine Releaser

Caption: Proposed mechanism of 4-EEC as a monoamine releasing agent.

Experimental Workflow for Uptake Inhibition Assay

Caption: Workflow for determining the IC50 of 4-EEC in a monoamine uptake inhibition assay.

Logical Relationship of Cathinone Structure and Activity

Caption: Structure-activity relationships influencing the pharmacological profile of 4-EEC.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the scientific literature, a robust understanding of its mechanism of action can be inferred from the extensive research on its structural analogs. 4-EEC is strongly predicted to function as a substrate-type releaser at dopamine, serotonin, and norepinephrine transporters. This dual action of inhibiting reuptake and promoting efflux of monoamines is the likely basis for its psychostimulant and potential entactogenic effects. Further in vitro and in vivo studies are warranted to precisely quantify the potency and selectivity of 4-EEC at each monoamine transporter and to fully characterize its pharmacological and toxicological profile. The experimental protocols and structure-activity relationships detailed in this guide provide a solid framework for conducting such future research.

Pharmacological Profile of 4-Ethylethcathinone Hydrochloride: An In-depth Technical Guide

Disclaimer: The pharmacological and toxicological properties of 4-Ethylethcathinone hydrochloride (4-EEC HCl) have not been extensively characterized in published scientific literature.[1] This guide provides a comprehensive overview based on the pharmacology of structurally related synthetic cathinones and established structure-activity relationships within this class of compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (4-EEC), a substituted cathinone derivative, belongs to a class of psychoactive substances that have emerged as novel psychoactive substances (NPS). Structurally, it is the N-ethyl and para-ethyl analog of cathinone. Synthetic cathinones are known to act primarily as monoamine transporter inhibitors and/or releasers, affecting the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2] The pharmacological profile of individual cathinones can vary significantly based on their specific chemical substitutions.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one;hydrochloride |

| Synonyms | 4-EEC HCl, 4-ethyl-N-ethylcathinone |

| Molecular Formula | C₁₃H₂₀ClNO |

| Molecular Weight | 241.76 g/mol |

| CAS Number | 2446466-62-0 |

Pharmacodynamics: Inferred Mechanism of Action

Direct quantitative data on the binding affinity and functional activity of 4-EEC HCl at monoamine transporters are not available in the current body of scientific literature. However, based on the well-established structure-activity relationships (SAR) of substituted cathinones, a likely pharmacological profile can be inferred.

Interaction with Monoamine Transporters

The primary mechanism of action for synthetic cathinones involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] The specific substitutions on the cathinone scaffold dictate the potency and selectivity for these transporters.

-

Para-Substitution: 4-EEC possesses an ethyl group at the para- (4-) position of the phenyl ring. Studies on para-substituted methcathinone analogs have demonstrated that the steric bulk of the para-substituent plays a crucial role in determining the selectivity for DAT versus SERT.[3][4][5] Larger substituents tend to shift the selectivity towards SERT.[6] Therefore, the para-ethyl group in 4-EEC is expected to confer a higher affinity for SERT compared to unsubstituted cathinone.

-

N-Alkylation: The presence of an N-ethyl group also influences the pharmacological activity.

Based on these principles, 4-EEC is hypothesized to be a monoamine transporter inhibitor with a potential preference for the serotonin transporter. It may also act as a substrate-type releaser at these transporters.

Comparative Pharmacological Data of Related Cathinones

To provide context, the following table summarizes the in vitro data for structurally related cathinones. It is important to note that these are not data for 4-EEC HCl but for compounds with similar structural motifs.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio | Primary Mechanism |

| Ethcathinone | 1,014 (Kᵢ) | - | - | - | NE Releaser |

| 4-Methylethcathinone (4-MEC) | 1,077 | 114 | 332 | 3.24 | Mixed Uptake Inhibitor/Releaser |

Data for ethcathinone is presented as Kᵢ (nM) for dopamine reuptake inhibition and its primary action is as a norepinephrine releaser with an EC₅₀ of 99.3 nM.[7] Data for 4-MEC is from studies on its monoamine transporter inhibition.[8]

Pharmacokinetics: Postulated Metabolic Pathways

Specific pharmacokinetic parameters for 4-EEC HCl, such as its half-life, bioavailability, and in vivo metabolism, have not been reported. However, general metabolic pathways for synthetic cathinones have been elucidated through in vitro studies.

The metabolism of synthetic cathinones typically involves:

-

Reduction of the β-keto group: This is a common metabolic transformation for cathinones.

-

Hydroxylation: This can occur on the alkyl side chain or the aromatic ring.

-

N-dealkylation: The removal of the N-ethyl group is a possible metabolic route.

-

Oxidation of the aromatic alkyl substituent: The para-ethyl group may be oxidized to the corresponding carboxylic acid.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation.[9]

Postulated metabolic pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the pharmacological profile of synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Workflow:

Workflow for radioligand binding assay.

Detailed Steps:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Cell membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound (4-EEC HCl).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Workflow:

Workflow for neurotransmitter uptake inhibition assay.

Detailed Steps:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.

-

Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound (4-EEC HCl) or vehicle.

-

Uptake Initiation: The uptake reaction is initiated by the addition of a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C).

-

Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is quantified by scintillation counting.

-

Data Analysis: The IC₅₀ value, representing the concentration of the test compound that inhibits 50% of neurotransmitter uptake, is determined by non-linear regression.

Conclusion

While direct experimental data on the pharmacological profile of this compound hydrochloride is currently lacking, structure-activity relationships within the synthetic cathinone class provide a framework for postulating its mechanism of action. It is likely to function as a monoamine transporter inhibitor, with a potential preference for the serotonin transporter due to its para-ethyl substitution. Further in vitro and in vivo studies are necessary to definitively characterize its binding affinities, functional activities, pharmacokinetic properties, and toxicological profile. The experimental protocols detailed in this guide provide a basis for conducting such investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shulginresearch.net [shulginresearch.net]

- 5. Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ethcathinone - Wikipedia [en.wikipedia.org]

- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP [mdpi.com]

In Vitro Receptor Binding Affinity of 4-Ethylethcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the in vitro receptor binding affinity of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. Due to a lack of specific binding data for 4-EEC in peer-reviewed literature, this document focuses on providing a comprehensive framework for understanding its potential pharmacological profile. This is achieved by summarizing the known receptor binding affinities and functional potencies of structurally related cathinone analogs. Furthermore, this guide presents detailed experimental protocols for conducting in vitro receptor binding and monoamine transporter uptake inhibition assays, which are crucial for characterizing novel psychoactive substances. Visual diagrams generated using Graphviz are included to illustrate key signaling pathways, experimental workflows, and the logical relationships governing the structure-activity of cathinones.

Introduction

This compound (4-EEC) is a synthetic stimulant of the cathinone class. Like other substituted cathinones, its pharmacological effects are presumed to be mediated by interactions with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These interactions typically involve the inhibition of neurotransmitter reuptake and/or the promotion of neurotransmitter release. However, a thorough search of scientific literature reveals a notable absence of specific in vitro receptor binding studies providing quantitative affinity data (e.g., Kᵢ or IC₅₀ values) for 4-EEC.

This guide aims to bridge this knowledge gap by providing researchers with:

-

A comparative summary of the in vitro receptor binding and functional data for structurally analogous cathinones.

-

Detailed, step-by-step experimental protocols for determining the receptor binding affinity and functional activity of compounds like 4-EEC.

-

Visual representations of relevant biological pathways and experimental procedures to facilitate comprehension.

By understanding the methodologies and the pharmacological profiles of related compounds, researchers can better anticipate the likely properties of 4-EEC and design appropriate studies for its empirical characterization.

Quantitative Data for Structurally Related Cathinones

To provide a frame of reference for the potential activity of 4-EEC, the following table summarizes the in vitro binding affinities (Kᵢ) and/or functional potencies (IC₅₀ for uptake inhibition or EC₅₀ for release) of several well-characterized cathinone derivatives at the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT (IC₅₀, nM) | NET (IC₅₀, nM) | SERT (IC₅₀, nM) | Primary Mechanism |

| Mephedrone (4-MMC) | 130 | 40 | 240 | Releaser |

| Methylone | 210 | 260 | 210 | Releaser |

| 3-MMC | - | - | - | Releaser |

| α-PVP | 22.2 | 9.86 | >10,000 | Uptake Inhibitor |

| MDPV | 4.85 | 16.84 | >10,000 | Uptake Inhibitor |

Note: The data presented are compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The primary mechanism is generally classified as either a releasing agent or an uptake inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro receptor binding affinity and functional activity of novel psychoactive substances like 4-EEC.

Radioligand Binding Assays for Monoamine Transporters

This protocol is adapted from studies characterizing other synthetic cathinones and is designed to determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

3.1.1. Materials

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligands:

-

For hDAT: [³H]WIN 35,428 or a similar selective radioligand.

-

For hNET: [³H]Nisoxetine or a similar selective radioligand.

-

For hSERT: [³H]Citalopram or a similar selective radioligand.

-

-

Non-specific Binding Ligand: A high concentration of a known, non-labeled ligand for each transporter (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Test Compound: this compound (or other cathinone) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.

3.1.2. Procedure

-

Cell Membrane Preparation:

-

Culture the specific HEK293 cell line to confluency.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kₔ value).

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding ligand (for non-specific binding).

-

Varying concentrations of the test compound (4-EEC).

-

-

The cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

This protocol measures the functional inhibition of monoamine transporters by a test compound and is used to determine its IC₅₀ value for uptake inhibition.

3.2.1. Materials

-

Cell Lines: As in the binding assay.

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Test Compound: this compound (or other cathinone) serially diluted.

-

Uptake Inhibitors (for defining non-specific uptake): e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT.

-

Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (SDS).

-

Equipment: 24-well or 96-well cell culture plates, scintillation vials, liquid scintillation counter.

3.2.2. Procedure

-

Cell Plating: Plate the appropriate HEK293 cell line in culture plates and grow to confluency.

-

Pre-incubation:

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to a final concentration (typically in the low nanomolar range) and incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: Rapidly wash the cells three times with ice-cold uptake buffer to remove the unincorporated radiolabeled neurotransmitter.

-

Cell Lysis and Counting:

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

3.2.3. Data Analysis

-

Determine the specific uptake by subtracting the radioactivity in the presence of a high concentration of a known uptake inhibitor from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake) by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathways

Caption: General mechanism of action for cathinones at a dopamine synapse.

Experimental Workflows

Caption: Workflow for an in vitro radioligand receptor binding assay.

Logical Relationships

Caption: Structure-Activity Relationship (SAR) for substituted cathinones.

Conclusion

While direct in vitro receptor binding data for this compound is currently unavailable in the public domain, this technical guide provides the necessary context and methodologies for its characterization. The comparative data from related cathinones suggest that 4-EEC is likely to interact with monoamine transporters. The provided experimental protocols offer a robust framework for researchers to determine its specific binding affinities and functional activities. The visualizations included are intended to clarify the underlying pharmacology and experimental procedures. Further research is imperative to fully elucidate the in vitro receptor binding profile of this compound and to understand its potential effects.

Neurochemical Profile of 4-Ethylethcathinone: A Technical Guide

Disclaimer: Scientific research on the specific neurochemical effects of 4-Ethylethcathinone (4-EEC) is limited. Much of the available data is derived from studies of structurally similar cathinone analogs, primarily 4-Methylethcathinone (4-MEC). This guide synthesizes the available information on these related compounds to provide a likely neurochemical profile for 4-EEC, while clearly indicating when data from analogs is being used. The physiological and toxicological properties of 4-EEC have not been fully characterized[1][2].

Introduction

This compound (4-EEC) is a synthetic stimulant of the substituted cathinone class. Structurally, it is an analog of cathinone, the primary psychoactive alkaloid in the khat plant. Like other synthetic cathinones, 4-EEC is presumed to exert its effects by modulating the activity of monoamine neurotransmitter systems in the central nervous system. These compounds are known to interact with the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), leading to increased extracellular concentrations of these neurotransmitters[3][4]. The precise nature of this interaction—whether as a reuptake inhibitor or a releasing agent—is a key determinant of a compound's specific pharmacological and toxicological profile[5]. This document provides an in-depth overview of the anticipated neurochemical effects of 4-EEC, based on data from its closest structural analogs.

Mechanism of Action at Monoamine Transporters

Substituted cathinones primarily act as monoamine transporter ligands[6]. They can be broadly categorized as either transporter substrates (releasers) or transporter inhibitors (reuptake blockers)[5]. Evidence from related compounds suggests that 4-EEC likely functions as a substrate at monoamine transporters, triggering the reverse transport of dopamine, serotonin, and norepinephrine from the presynaptic neuron into the synaptic cleft[7].

Signaling Pathway of a Monoamine Releasing Agent

Quantitative Analysis of Monoamine Transporter Interaction

Monoamine Transporter Uptake Inhibition

The following table summarizes the in vitro potency of 4-MEC and ethcathinone to inhibit the uptake of dopamine, serotonin, and norepinephrine. Potency is expressed as the half-maximal inhibitory concentration (IC50).

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |

| 4-Methylethcathinone (4-MEC) | 1330 | 560 | 380 | [8] |

| Ethcathinone | 1014 | >10000 | 99.3 | [8] |

Lower IC50 values indicate greater potency.

Monoamine Release

The following table presents the half-maximal effective concentration (EC50) for monoamine release induced by 4-MEC and ethcathinone.

| Compound | DA Release EC50 (nM) | 5-HT Release EC50 (nM) | NE Release EC50 (nM) | Reference |

| 4-Methylethcathinone (4-MEC) | 1690 | 258 | 483 | [8] |

| Ethcathinone | >10000 | >10000 | 99.3 | [8] |

Lower EC50 values indicate greater potency as a releasing agent.

Experimental Protocols

The characterization of a novel psychoactive substance's effects on monoamine transporters typically involves two key in vitro assays: radioligand binding assays and neurotransmitter uptake/release assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the monoamine transporters by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the binding affinity (Ki) of a compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Cell membrane preparations from these cells.

-

Radioligand (e.g., [¹²⁵I]RTI-55).

-

Test compound (4-EEC).

-

Reference compounds with known affinities.

-

Assay buffer (e.g., Krebs-HEPES).

-

Filtration apparatus (e.g., cell harvester and glass fiber filters).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Harvest transporter-expressing HEK 293 cells and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor).

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[9].

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the relevant transporter.

Objective: To determine the potency (IC50) of a compound to inhibit the uptake of dopamine, serotonin, or norepinephrine.

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine).

-

Test compound (4-EEC).

-

Reference inhibitors.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to attach.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to initiate uptake and incubate for a defined period at a controlled temperature.

-

Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

-

Data Analysis: Determine the IC50 value by fitting the data to a dose-response curve[9][10].

Experimental Workflow Diagram

Conclusion

While direct experimental data on this compound is currently lacking, the available information on its close structural analogs, such as 4-Methylethcathinone and ethcathinone, provides a strong basis for predicting its neurochemical effects. It is highly probable that 4-EEC acts as a monoamine transporter substrate, with a preference for the norepinephrine transporter, followed by the serotonin and dopamine transporters. This profile suggests that 4-EEC would exhibit stimulant and potentially entactogenic effects. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacology, pharmacokinetics, and toxicology of this compound. The experimental protocols outlined in this guide provide a framework for conducting such research.

References

- 1. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Early Analytical Detection of 4-Ethylethcathinone (4-EEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic stimulant of the cathinone class, structurally related to other novel psychoactive substances (NPS). As with many designer drugs, its emergence on the illicit market presents significant challenges for forensic, clinical, and research laboratories. The development of rapid, sensitive, and reliable analytical methods is crucial for its early detection in seized materials and biological samples. This guide provides an in-depth overview of the core analytical techniques used for the identification and quantification of 4-EEC, complete with experimental protocols, quantitative performance data for related compounds, and workflow visualizations.

General Analytical Workflow

The detection of 4-EEC, whether in seized powders or complex biological matrices, follows a structured analytical workflow. This process ensures accurate identification and quantification, beginning with sample collection and preparation, followed by instrumental analysis and data interpretation.

Caption: General workflow for 4-EEC detection.

Core Analytical Techniques

A variety of analytical techniques can be employed for the detection of synthetic cathinones. The choice of method often depends on the sample matrix, required sensitivity, and whether the analysis is qualitative or quantitative.[1] A combination of techniques is often recommended for unambiguous identification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and structural identification capabilities. For cathinones, derivatization is sometimes employed to improve chromatographic behavior, although it is not always necessary.

Caption: Detailed workflow for GC-MS analysis of 4-EEC.

Experimental Protocol (GC-MS)

The following protocol is based on established methods for the analysis of 4-EEC and related cathinones.[2]

-

Sample Preparation:

-

For seized powders, prepare a solution at a concentration of approximately 1-4 mg/mL.

-

Perform a base extraction into an organic solvent like chloroform.[2]

-

For biological samples (e.g., whole blood, oral fluid), perform a liquid-liquid extraction.[3][4] An optional derivatization step with an agent like pentafluoropropionic anhydride (PFPA) can be used to improve peak shape and sensitivity.[4][5]

-

-

Instrumentation:

-

GC Parameters:

-

MS Parameters:

-

Expected Result: For 4-EEC, a retention time of approximately 8.630 minutes is expected under these conditions.[2]

Quantitative Data (GC-MS/MS for Synthetic Cathinones)

| Parameter | Matrix | Value | Compound(s) |

| Linearity Range | Oral Fluid | 35 - 5000 ng/mL | 4-CMC, NEP, NEH |

| Sweat | 10 - 500 ng/patch | 4-CMC, NEP, NEH | |

| Whole Blood | 5 - 1000 ng/mL | Methcathinone | |

| Correlation (R²) | Oral Fluid/Sweat | ≥0.990 | 4-CMC, NEP, NEH |

| Whole Blood | >0.998 | Methcathinone | |

| LOD | Whole Blood | 0.02 - 0.72 ng/mL | Various Cathinones |

| LOQ | Whole Blood | 1.0 - 2.5 ng/mL | Various Cathinones |

| Accuracy | Oral Fluid/Sweat | 85.9% - 107% | 4-CMC, NEP, NEH |

| Whole Blood | 89.0% - 108% | Various Cathinones | |

| Precision (RSD%) | Oral Fluid/Sweat | <25% | 4-CMC, NEP, NEH |

| Whole Blood | ≤8.1% (Inter-day) | Various Cathinones |

Data sourced from validated methods for structurally similar synthetic cathinones.[3][5][6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it the preferred method for quantifying drugs and their metabolites in complex biological fluids like blood and urine.[8] It often requires less sample preparation than GC-MS and avoids the need for derivatization.

Caption: Detailed workflow for LC-MS/MS analysis of 4-EEC.

Experimental Protocol (LC-MS/MS)

This protocol is a representative example synthesized from methods for various synthetic cathinones.[8][9]

-

Sample Preparation:

-

For urine samples, a simple "dilute-and-shoot" approach is often sufficient. Dilute the sample with mobile phase or a suitable buffer.

-

For blood or plasma, protein precipitation (e.g., with acetonitrile) followed by centrifugation is a common first step.[9]

-

Solid-Phase Extraction (SPE) can be used for cleaner extracts and pre-concentration from various matrices.

-

-

Instrumentation:

-

Instrument: A UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.

-

Column: A reverse-phase column, such as a C18 or PFP (Pentafluorophenyl) column (e.g., Hypersil GOLD PFP, 100 x 2.1 mm, 1.9 µm).

-

-

LC Parameters:

-

Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Gradient: A gradient elution starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Run Time: Typically under 15 minutes.

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization in positive mode (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for 4-EEC and any internal standards used. For a related compound like 4-MEC (m/z 192.1), characteristic transitions include 192.1 → 174.2 and 192.1 → 146.1. Similar transitions would be optimized for 4-EEC.

-

Quantitative Data (LC-MS/MS for Synthetic Cathinones)

| Parameter | Matrix | Value | Compound(s) |

| Linearity Range | Urine | 31 - 3020 pg/mL | LTE4 (Biomarker) |

| Whole Blood | 2.11 - 45.5 ng/mL | Various Drugs | |

| Correlation (R²) | Various | >0.99 | General Requirement |

| LOD | Bulk Powder | ~2 ng/mL | Various Cathinones |

| LOQ | Hair | 0.001 ng/mg | 4-MEC, MDPV |

| Accuracy | Whole Blood | -4.4% to 5.6% (% Dev) | Various Drugs |

| Precision (CV%) | Whole Blood | <15% | Various Drugs |

Data sourced from validated methods for structurally similar synthetic cathinones or representative bioanalytical assays.[8][9]

Spectroscopic Methods: NMR and FTIR

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (IR) spectroscopy are powerful tools for the unambiguous structural elucidation of pure, seized substances. They are generally used for qualitative confirmation rather than quantitative analysis in forensic casework.

Experimental Protocol (NMR) [2]

-

Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O) containing an internal standard like maleic acid for quantification and a reference standard like TSP.

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Angle: 90°.

-

Delay: 45 seconds between pulses to ensure full relaxation for quantitative analysis.

-

Spectral Width: Sufficient to cover the expected proton chemical shifts (e.g., -3 to 13 ppm).

-

Experimental Protocol (FTIR) [2]

-

Instrument: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment.

-

Sample Preparation: A small amount of the powder sample is placed directly on the ATR crystal.

-

Scan Parameters:

-

Scans: 32 scans for both sample and background.

-

Resolution: 4 cm⁻¹.

-

Metabolism of this compound

Understanding the metabolism of 4-EEC is critical for its detection in biological samples, as metabolites can serve as important biomarkers, extending the detection window long after the parent drug has been eliminated. The metabolism of N-alkylated synthetic cathinones typically proceeds through Phase I (modification) and Phase II (conjugation) reactions.[3][10]

Caption: Key metabolic pathways for N-ethylcathinones.

The primary Phase I metabolic pathways for N-ethylated cathinones include:[3][5][10]

-

β-keto reduction: The ketone group is reduced to a hydroxyl group.

-

N-de-ethylation: The ethyl group attached to the nitrogen is removed.

-

Hydroxylation: A hydroxyl group is added to the aromatic ring or the alkyl side chain.

-

Oxidation: The alkyl group on the aromatic ring can be oxidized to a carboxylic acid.

These Phase I metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid, to form more water-soluble compounds that are readily excreted in the urine.[10] The detection of these metabolites can confirm consumption of the parent drug.

References

- 1. unodc.org [unodc.org]

- 2. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of GC-MS method for determination of methcathinone and its main metabolite in mice plasma and brain tissue after SPE: Pharmacokinetic and distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Analytical and clinical validation of an LC-MS/MS method for urine leukotriene E4: A marker of systemic mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of a U-HPLC-MS/MS Method for the Concurrent Measurement of four Immunosuppressants in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Stability and Degradation of 4-Ethylethcathinone (4-EEC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. Due to the limited availability of stability data specific to 4-EEC, this guide synthesizes information from studies on structurally related synthetic cathinones to project the stability profile and degradation products of 4-EEC. This document is intended to support researchers, scientists, and professionals in drug development in understanding the chemical behavior of this compound.

Stability Profile of this compound

The stability of synthetic cathinones is highly dependent on environmental conditions such as temperature, pH, and the matrix in which they are stored.[1][2][3] The chemical structure of the cathinone itself also plays a crucial role in its stability.[1] Generally, synthetic cathinones are most stable in acidic conditions and when frozen, while they degrade more rapidly at elevated temperatures and in alkaline conditions.[1]

Based on studies of analogous compounds, the stability of 4-EEC is expected to be influenced by these factors in a similar manner. The following table summarizes the predicted stability of 4-EEC under various conditions, extrapolated from data on other synthetic cathinones.

| Condition | Storage Matrix | Temperature | Expected Stability of 4-EEC | Rationale / Reference |

| pH | Aqueous Solution | Ambient | Unstable in neutral to alkaline solutions; more stable in acidic solutions. | Synthetic cathinones are known to be unstable in alkaline solutions.[4][5] Stability is considerably higher under acidic conditions.[1] |

| Temperature | Blood | Frozen (-20°C) | Generally stable for extended periods. | Most synthetic cathinones show good stability in frozen blood.[1][6] |

| Refrigerated (4°C) | Moderate stability, with potential for degradation over weeks to months. | Significant losses of some cathinones are seen within 7 days to over five months in refrigerated blood.[1] | ||

| Ambient (20-25°C) | Unstable, with significant degradation expected within hours to days. | At elevated temperatures, significant loss of cathinones in blood can occur within hours to days.[1][7] | ||

| Urine | Frozen (-20°C) | Generally stable. | Cathinones are most stable when frozen in acidic urine.[1] | |

| Refrigerated (4°C) | Stability is pH-dependent; more stable in acidic urine. | In pH 8 urine at refrigerated temperatures, significant losses can occur within a day to over six months.[1] | ||

| Ambient (20-25°C) | Unstable, especially in neutral to alkaline urine. | Degradation is accelerated at elevated temperatures.[1] | ||

| Solvent | Methanol | Ambient | Likely to degrade over time. | Mephedrone, a related cathinone, shows significant degradation in methanol at room temperature within days.[7][8] |

| Acetonitrile | Ambient | Expected to be more stable than in methanol. | Acetonitrile has been shown to be a more stable solvent for synthetic cathinones compared to methanol.[7][9] |

Proposed Degradation Pathways and Products of this compound

The degradation of synthetic cathinones can occur through several chemical pathways, including oxidation and hydrolysis.[4][5][10] A detailed study on the degradation of 4-methylmethcathinone (4-MMC) in an alkaline solution identified two primary degradation pathways.[4][5] By analogy, we can propose similar degradation pathways for this compound.

Proposed Pathway A: Oxidative Cleavage

This pathway is initiated by the oxidation of the alpha-carbon, leading to the cleavage of the side chain.

-

Oxidation: 4-EEC is oxidized to form an unstable intermediate, 1-(4-ethylphenyl)-1,2-propanedione.

-

Further Oxidation: This intermediate can be further oxidized to 4-ethylbenzoic acid.

-

Amide Formation: In the presence of the cleaved ethylamine, 4-ethylbenzoic acid could potentially form N-ethyl-4-ethylbenzamide.

Proposed Pathway B: N-Acetylation

Under certain conditions, the secondary amine of 4-EEC could undergo N-acetylation to form N-acetyl-4-ethylethcathinone.

The following diagram illustrates these proposed degradation pathways.

Detailed Experimental Protocol for a Forced Degradation Study of this compound

This section provides a representative experimental protocol for conducting a forced degradation study of 4-EEC. This protocol is a composite based on methodologies reported for other synthetic cathinones and pharmaceuticals.[11][12][13]

3.1. Materials and Reagents

-

This compound (4-EEC) reference standard

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Phosphate buffer solutions (pH 4, 7, and 10)

3.2. Preparation of Stock and Working Solutions

-

Prepare a stock solution of 4-EEC in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 100 µg/mL in a 50:50 mixture of methanol and water.

3.3. Forced Degradation Conditions

For each condition, a sample of the working solution is treated as described below. A control sample (working solution without stressor) is kept under normal conditions.

-

Acidic Hydrolysis: Mix equal volumes of the working solution and 1 M HCl. Incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Mix equal volumes of the working solution and 1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place the working solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the working solution to direct sunlight or a photostability chamber for 7 days.

3.4. Sample Preparation for Analysis

-

After the specified incubation period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl.

-

Dilute all samples, including the control, with the mobile phase to a final concentration of 10 µg/mL.

3.5. Analytical Methodology (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the parent drug from its degradation products (e.g., start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Full scan to identify potential degradation products, followed by product ion scans (MS/MS) of the parent drug and any new peaks to confirm their structures.

-

Experimental Workflow for Stability and Degradation Analysis

The following diagram outlines the general workflow for a comprehensive stability and degradation analysis of a compound like 4-EEC.

Conclusion

While specific experimental data on the stability and degradation of this compound is not extensively published, a strong understanding of its likely behavior can be derived from the broader class of synthetic cathinones. It is predicted that 4-EEC is susceptible to degradation under alkaline, oxidative, and high-temperature conditions. The primary degradation pathways are likely to involve oxidative cleavage of the side chain and potential N-acetylation. For researchers and professionals working with 4-EEC, it is crucial to consider these stability aspects during sample handling, storage, and analysis to ensure the integrity of the results. The provided experimental protocol offers a robust framework for conducting detailed stability and degradation studies on this and other related compounds.

References

- 1. ojp.gov [ojp.gov]

- 2. Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples | National Institute of Justice [nij.ojp.gov]

- 3. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]

- 8. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Degradation Products - Zamann Pharma Support GmbH [zamann-pharma.com]

- 13. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Analogs of 4-Ethylethcathinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and analogs of 4-Ethylethcathinone (4-EEC), a synthetic cathinone. The document details their chemical structures, pharmacological properties, and the experimental methodologies used for their characterization, intended for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound and its Derivatives

This compound (2-(ethylamino)-1-(4-ethylphenyl)propan-1-one) is a substituted cathinone that has emerged among the class of new psychoactive substances.[1][2] Like other synthetic cathinones, its pharmacological effects are primarily mediated by its interaction with monoamine transporters.[3][4] The structure of 4-EEC allows for a variety of isomers and analogs, created by altering the position of substituents on the phenyl ring, modifying the alkyl groups on the alpha-carbon and the nitrogen atom, or rearranging the core structure.[5][6]

Isomerism in this compound

A key aspect of the chemistry of synthetic cathinones is the existence of constitutional isomers, which can exhibit different pharmacological and toxicological profiles. In the context of 4-EEC, the most notable are the propiophenone-based and phenylacetone-based isomers.[5][7][8]

-

Propiophenone-based isomers (e.g., this compound): These are β-ketophenethylamines, characterized by a carbonyl group at the β-position relative to the amino group. This is the typical structure for most psychoactive cathinones.

-

Phenylacetone-based isomers (e.g., 1-(4-ethylphenyl)-1-(ethylamino)propan-2-one): In these isomers, the carbonyl group is shifted to the α-position. These are often referred to as "iso-cathinones" and can be formed as byproducts during synthesis or through rearrangement.[5][7]

The differentiation of these isomers is critical and can be achieved through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, which can distinguish the unique fragmentation patterns and spectral characteristics of each isomer.[9]

dot

Caption: Classification of this compound Isomers.

Analogs of this compound

Analogs of 4-EEC are created by systematic modification of its chemical structure. These modifications can occur at several positions:

-

Phenyl Ring Substitution: Introduction of different substituents (e.g., halogens, methoxy groups) at various positions (ortho, meta, para) on the phenyl ring. Para-substitution, in particular, has been shown to significantly influence selectivity for serotonin transporters.[10]

-

α-Alkyl Chain Modification: Altering the length of the alkyl group at the α-carbon (the ethyl group in 4-EEC).

-

N-Alkyl Group Modification: Changing the alkyl group attached to the nitrogen atom (the ethyl group in 4-EEC).

These structural changes can have a profound impact on the compound's affinity and efficacy at monoamine transporters, leading to a wide range of pharmacological profiles.[3][4]

Pharmacology of this compound Isomers and Analogs

The primary mechanism of action for synthetic cathinones is the modulation of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[3] They can act as either reuptake inhibitors (blockers) or substrate-releasers.[4]

-

Reuptake Inhibitors: These compounds bind to the transporters and block the reabsorption of neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations.

-

Releasers: These compounds are transported into the presynaptic neuron and induce reverse transport of neurotransmitters.

The specific pharmacological profile of a given isomer or analog determines its psychostimulant effects. Compounds with higher DAT and NET activity tend to have more pronounced stimulant effects, while those with significant SERT activity may exhibit more entactogenic or empathogenic properties.[9][10]

Quantitative Pharmacological Data

The following tables summarize the chemical structures and available pharmacological data for this compound and a selection of its isomers and analogs. It is important to note that comprehensive quantitative data for a wide range of 4-EEC specific derivatives is limited in publicly available literature. The data presented here is compiled from various studies on substituted cathinones and should be interpreted as indicative of the general structure-activity relationships.

Table 1: Chemical Structures of this compound and Related Compounds

| Compound Name | IUPAC Name | Chemical Formula | Molar Mass ( g/mol ) |

| This compound (4-EEC) | 2-(ethylamino)-1-(4-ethylphenyl)propan-1-one | C13H19NO | 205.30[1] |

| 4-Ethylmethcathinone (4-EMC) | 1-(4-ethylphenyl)-2-(methylamino)propan-1-one | C12H17NO | 191.27[11] |

| 4-Methylethcathinone (4-MEC) | 2-(ethylamino)-1-(4-methylphenyl)propan-1-one | C12H17NO | 191.27[12] |

| N-Ethylbuphedrone | 2-(ethylamino)-1-phenylbutan-1-one | C12H17NO | 191.27 |

| 4-Chloroethcathinone (4-CEC) | 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one | C11H14ClNO | 211.69 |

Table 2: In Vitro Pharmacological Data for Selected Cathinone Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Primary Action |

| 4-MEC | 134 | 70 | 202 | 1.5 | Releaser[13] |

| Pentylone | 114 | 55 | 240 | 2.1 | Releaser[13] |

| N-Ethylhexedrone | 44.5 | - | >10000 | >224 | Inhibitor[14][15] |

| 4-CEC | - | - | - | - | Releaser[14] |

| MPHP | 4.53 | - | 5070 | >1119 | Inhibitor[14][15] |

Note: A higher DAT/SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter. Data is compiled from multiple sources and experimental conditions may vary.

dot

Caption: Generalized Signaling Pathway for Substituted Cathinones.

Experimental Protocols

Synthesis of this compound (Propiophenone-based)

The following is a representative protocol for the synthesis of propiophenone-based cathinones, adapted from procedures described in the literature.[16]

Step 1: Bromination of 4-Ethylpropiophenone

-

Dissolve 4-ethylpropiophenone in a suitable solvent (e.g., dichloromethane or diethyl ether).

-

Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the solution at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield α-bromo-4-ethylpropiophenone.

Step 2: Amination

-

Dissolve the α-bromo-4-ethylpropiophenone in a suitable solvent (e.g., tetrahydrofuran).

-

Add an excess (e.g., 2-3 equivalents) of ethylamine to the solution.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete.

-

Filter the reaction mixture to remove the ethylamine hydrobromide salt.

-

Evaporate the solvent from the filtrate to obtain the crude this compound freebase.

Step 3: Salt Formation (Optional)

-

Dissolve the crude freebase in a suitable solvent (e.g., diethyl ether).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

dot

Caption: Representative Synthesis Workflow for 4-EEC.

In Vitro Pharmacological Assays

This assay determines the binding affinity (Ki) of a compound for a specific transporter.[17][18][19][20]

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human DAT, SERT, or NET.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the functional potency (IC50) of a compound to inhibit neurotransmitter transport.[9][21][22]

-

Cell Culture: Plate HEK293 cells expressing the human DAT, SERT, or NET in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Initiation of Uptake: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Incubation: Incubate for a short period to allow for neurotransmitter uptake (e.g., 10 minutes at 37°C).

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the radioactivity in the cell lysate.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of neurotransmitter uptake).

dot

Caption: Workflow for In Vitro Pharmacological Assays.

In Vivo Behavioral Assay

This assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement in rodents.[6][12][23]

-

Apparatus: Use open-field arenas equipped with infrared beams to automatically record animal movement.

-

Habituation: Acclimate the animals (e.g., mice or rats) to the testing room and the open-field arenas for a set period before the experiment.

-

Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

-

Data Collection: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data to determine the dose-dependent effects of the compound on spontaneous movement. Compare the activity levels of the drug-treated groups to the vehicle control group.

Conclusion

The isomers and analogs of this compound represent a diverse class of synthetic cathinones with a wide range of pharmacological profiles. Understanding the structure-activity relationships within this class is crucial for predicting the potential psychoactive effects and abuse liability of new derivatives. The experimental protocols detailed in this guide provide a framework for the synthesis and pharmacological characterization of these compounds, enabling further research into their mechanisms of action and potential therapeutic or toxicological implications. Continued investigation is necessary to fully elucidate the properties of the expanding landscape of synthetic cathinones.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C13H19NO | CID 82100224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Ethylmethcathinone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral Effects of Four Novel Synthetic Cathinone Analogs in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

- 16. chemistry.tcd.ie [chemistry.tcd.ie]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. va.gov [va.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 4-Ethylethcathinone (4-EEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylethcathinone (4-EEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a member of the cathinone class, it is a stimulant drug with effects similar to amphetamines. The detection and quantification of 4-EEC in various samples are crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of synthetic cathinones due to its high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the analysis of 4-EEC using GC-MS.

Principle of GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC, a sample is vaporized and injected into a chromatographic column. The components of the sample are separated based on their different affinities for the stationary phase in the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Experimental Protocols

Sample Preparation

The following protocol is based on the SWGDRUG monograph for this compound and is suitable for the analysis of solid samples.[3]

Materials:

-

This compound (4-EEC) reference standard

-

Chloroform (analytical grade)

-

Sodium hydroxide solution (e.g., 1M)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Accurately weigh a portion of the homogenized sample containing 4-EEC.

-

Dissolve the sample in a suitable solvent. For the hydrochloride salt, dilute the analyte to approximately 4 mg/mL.[3]

-

Basify the solution with a sodium hydroxide solution to a pH greater than 10 to ensure the 4-EEC is in its free base form.

-

Perform a liquid-liquid extraction by adding chloroform to the aqueous solution.

-

Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of 4-EEC into the organic layer.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the organic (chloroform) layer to a clean GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-EEC.[3]

Table 1: GC-MS Instrument Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Instrument | Agilent Gas Chromatograph or equivalent |

| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Split |

| Split Ratio | 20:1 |

| Oven Program | |

| Initial Temperature | 100°C, hold for 1.0 min |

| Temperature Ramp | 12°C/min to 300°C |

| Final Temperature | 300°C, hold for 9.0 min |

| Mass Spectrometer | |

| Instrument | Agilent MS Detector or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 30-550 amu |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp. | 150°C |

| MSD Transfer Line | 280°C |

| Acquisition Mode | Scan |

| Expected Retention Time | 8.630 min [3] |

Quantitative Data

Table 2: Representative Linearity and Range for Synthetic Cathinone Analysis by GC-MS

| Analyte (Analogue) | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| 4-chloroethcathinone (4-CEC) | 1 - 250 | ≥ 0.99 |

| 4-ethylmethcathinone | 1 - 250 | ≥ 0.99 |